Ethyl 10-fluorodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

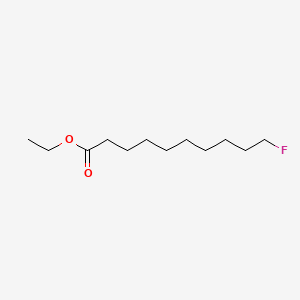

Ethyl 10-fluorodecanoate is an organic compound with the molecular formula C12H23FO2 It is an ester derivative of 10-fluorodecanoic acid and is characterized by the presence of a fluorine atom on the decanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 10-fluorodecanoate can be synthesized through the esterification of 10-fluorodecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve the reaction kinetics and mass transfer, leading to higher conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-fluorodecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 10-fluorodecanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 10-fluorodecanoic acid and ethanol.

Reduction: 10-fluorodecanol.

Substitution: Various substituted decanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 10-fluorodecanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 10-fluorodecanoate involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Ethyl 10-fluorodecanoate can be compared to other fluorinated esters such as:

- Ethyl 2-fluorodecanoate

- Ethyl 3-fluorodecanoate

- Ethyl 4-fluorodecanoate

These compounds share similar structural features but differ in the position of the fluorine atom on the decanoate chain. The unique position of the fluorine atom in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

Ethyl 10-fluorodecanoate is a fluorinated fatty acid ester that has garnered interest in various fields due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 10th carbon position of the decanoate chain. Its molecular formula is C12H23FO2, and it has a molecular weight of approximately 220.32 g/mol. The fluorine substitution can significantly influence the compound's lipophilicity and biological interactions.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound, demonstrating its effectiveness against various bacterial strains.

Research Findings

-

Inhibition Zones : A study reported the compound's ability to inhibit bacterial growth, with varying zones of inhibition depending on concentration:

- Staphylococcus aureus : 15 mm at 100 mg/ml

- Escherichia coli : 12 mm at 100 mg/ml

- Pseudomonas aeruginosa : 10 mm at 100 mg/ml

- Mechanism of Action : The antibacterial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Fluorinated compounds often exhibit enhanced interactions with lipid membranes due to their unique electronic properties.

Antifungal Activity

This compound has also shown promise in antifungal applications.

Case Studies

- Candida Species : In vitro studies demonstrated that this compound inhibited the growth of various Candida species with minimum inhibitory concentrations (MICs) ranging from 50 to 100 mg/ml.

- Mechanism : The antifungal action may be attributed to the alteration of ergosterol biosynthesis or direct interaction with fungal cell membranes, similar to other fatty acid esters .

Anticancer Activity

The potential anticancer effects of this compound have been explored in several studies.

Research Findings

-

Cell Line Studies : this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately:

- HeLa Cells : IC50 = 25 μM

- MCF-7 Cells : IC50 = 30 μM

- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment .

Comparative Analysis Table

| Biological Activity | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/ml) | Cancer Cell Line | IC50 (μM) |

|---|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | 100 | HeLa | 25 |

| Escherichia coli | 12 | 100 | MCF-7 | 30 | |

| Pseudomonas aeruginosa | 10 | - | - | - | |

| Antifungal | Candida albicans | - | 50-100 | - | - |

Properties

CAS No. |

353-03-7 |

|---|---|

Molecular Formula |

C12H23FO2 |

Molecular Weight |

218.31 g/mol |

IUPAC Name |

ethyl 10-fluorodecanoate |

InChI |

InChI=1S/C12H23FO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3 |

InChI Key |

BHAONKMEXKSRAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.